molecular formula C28H25N5O2 B590098 N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one CAS No. 1330266-64-2

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one

Cat. No. B590098
CAS RN: 1330266-64-2
M. Wt: 463.541
InChI Key: SNGCXWAFWUKDGW-UHFFFAOYSA-N
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Description

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one (THPOP) is an important organic compound with a wide range of applications in both industrial and scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms and is used as a starting material for the synthesis of a variety of organic compounds. Its unique properties make it an attractive candidate for a variety of applications and its potential has been explored in a number of scientific studies.

Mechanism of Action

The exact mechanism of action of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is not fully understood, but it is believed to be related to its ability to interact with other molecules. It is thought to interact with proteins and other molecules in the body, leading to changes in their structure and function. Additionally, it has been shown to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on certain enzymes, including cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to inhibit the growth of certain types of cancer cells, including breast cancer cells. Furthermore, it has been shown to have an antioxidant effect, which may be beneficial for preventing certain types of diseases.

Advantages and Limitations for Lab Experiments

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is a relatively easy compound to synthesize and is widely available, making it an attractive choice for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is a highly reactive compound and should be handled with care. Additionally, it should be stored in a cool, dry place away from light and heat.

Future Directions

The potential applications of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one are vast and there are many areas of research that are yet to be explored. Some potential future directions include the development of new synthetic methods for the synthesis of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one, the exploration of its potential uses in drug delivery systems, and the study of its effects on biochemical and physiological processes. Additionally, further research into its potential uses in the synthesis of organic compounds, such as pyrimidines, pyridines, and other heterocyclic compounds, could lead to new and improved synthetic methods. Finally, further research into its potential use as an antioxidant could lead to the development of new treatments for various diseases.

Scientific Research Applications

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one has been studied extensively for its potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, including pyrimidines, pyridines, and other heterocyclic compounds. It has also been used as a reagent for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and pesticides. Additionally, it has been studied for its potential use in drug delivery systems, such as liposomes and nanoparticles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one involves the protection of the amine group, followed by the reaction with a protected purine derivative to form the desired product.", "Starting Materials": [ "4,6,7,8-tetrahydro-6-methyl-8-oxopyrimido[1,2-a]purine-10-carbaldehyde", "Trityl chloride", "Sodium hydride", "Diisopropylethylamine", "Methanol", "Toluene", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of amine group by reaction with trityl chloride and sodium hydride in presence of diisopropylethylamine in toluene", "Reduction of aldehyde group with sodium borohydride in methanol to form 4,6,7,8-tetrahydro-6-methyl-8-hydroxypyrimido[1,2-a]purine-10-carbaldehyde", "Protection of hydroxyl group by reaction with acetic anhydride and pyridine in chloroform", "Reaction of protected 4,6,7,8-tetrahydro-6-methyl-8-hydroxypyrimido[1,2-a]purine-10-carbaldehyde with protected purine derivative in presence of hydrochloric acid in chloroform", "Deprotection of trityl group by reaction with hydrochloric acid in chloroform", "Neutralization of reaction mixture with sodium bicarbonate", "Extraction of product with chloroform", "Washing of organic layer with water and brine", "Drying of organic layer over anhydrous sodium sulfate", "Evaporation of solvent to obtain crude product", "Purification of product by column chromatography using silica gel as stationary phase and chloroform/methanol as eluent" ] }

CAS RN

1330266-64-2

Product Name

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one

Molecular Formula

C28H25N5O2

Molecular Weight

463.541

IUPAC Name

8-hydroxy-6-methyl-3-trityl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C28H25N5O2/c1-19-17-23(34)33-26(35)24-25(31-27(33)30-19)32(18-29-24)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,23,34H,17H2,1H3,(H,30,31)

InChI Key

SNGCXWAFWUKDGW-UHFFFAOYSA-N

SMILES

CC1CC(N2C(=O)C3=C(NC2=N1)N(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

synonyms

N-Trityl-5,6,7,8-tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Reactant of Route 2
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Reactant of Route 3
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Reactant of Route 4
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Reactant of Route 5
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Reactant of Route 6
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one

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